REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1O.[C:13]([O-:16])([O-])=O.[K+].[K+].[CH3:19]I>CC(C)=O>[Br:1][C:2]1[C:3]([O:16][CH3:13])=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]=[CH:19][NH:9]2 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1C)[N+](=O)[O-])O
|
Name
|
Intermediate 72
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown
|
Type
|
CUSTOM
|
Details
|
spontaneously crystallizing oil that
|
Type
|
DISSOLUTION
|
Details
|
The crude methoxy ether, 106 g (0.43 mol) was dissolved in dry DMF (350 mL)
|
Type
|
ADDITION
|
Details
|
dimethylformamid dimethylacetal[DMFDMA], 103 g (0.87 mol) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
WAIT
|
Details
|
During the next three days were each day
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
a portion of DMFDMA, 20 g (0.17 mol) added while the mixture
|
Type
|
TEMPERATURE
|
Details
|
to be heated
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the black/red oily residue was dissolved in HOAc (300 mL)
|
Type
|
ADDITION
|
Details
|
The viscous solution was carefully added to a well
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
suspension of iron powder, 72 g (1.3 mol) in warm HOAc (700 mL) at such rate
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The thick reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered of and the solvent
|
Type
|
CUSTOM
|
Details
|
was removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The black residue was dissolved in warm CHCl3 (700 mL)
|
Type
|
ADDITION
|
Details
|
heptane (600 mL) and 50 g of silica gel was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of silica
|
Type
|
WASH
|
Details
|
washed with 50/50 CHC13/heptane
|
Type
|
CUSTOM
|
Details
|
the solvent was again removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The black residue was chromatographed on a column of silica with petroleum ether/EtOAc 90/10 as eluent
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC2=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |